molecular formula C9H6N4S B2403539 [1,2,4]トリアゾロ[4,3-a]キノキサリン-4(5H)-チオン CAS No. 67958-34-3

[1,2,4]トリアゾロ[4,3-a]キノキサリン-4(5H)-チオン

カタログ番号: B2403539
CAS番号: 67958-34-3
分子量: 202.24
InChIキー: JEHBJQHSEHCUKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the broader class of triazoloquinoxalines, which are known for their potential antiviral, antimicrobial, and anticancer properties .

科学的研究の応用

Anticancer Activity

Research indicates that [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione exhibits significant anticancer properties. The compound primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), inhibiting its signaling pathway critical for angiogenesis. By blocking this pathway, the compound effectively suppresses tumor growth.

  • Case Study : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline showed enhanced cytotoxicity against various cancer cell lines. Modifications in the side chains significantly influenced their antitumor activity, with certain disubstituted derivatives exhibiting higher DNA binding affinities compared to unsubstituted counterparts .

Antiviral Properties

The compound has been investigated for its antiviral activity against specific viral strains. Structure-activity relationship (SAR) analyses revealed that modifications to the thione group can enhance antiviral efficacy.

  • Case Study : Certain derivatives were found to exhibit promising antiviral effects in vitro against viral infections, indicating potential for therapeutic development in treating viral diseases .

Antimicrobial Effects

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione has also shown significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains.

  • Case Study : In vitro tests indicated that some derivatives displayed substantial inhibition zones in agar diffusion assays against pathogenic bacteria, suggesting their potential use as antimicrobial agents .

Synthesis and Chemical Transformations

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves aromatic nucleophilic substitution reactions. Various synthetic routes have been optimized for large-scale production to enhance yield and purity.

Common Reactions :

  • Oxidation : Converts thione groups to sulfoxides or sulfones.
  • Reduction : Converts the compound to its corresponding thiol.
  • Substitution : Aromatic nucleophilic substitutions are common where halogen atoms are replaced by nucleophiles.

作用機序

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another method includes the conversion of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline into its thiol derivative using thiourea, followed by the formation of its potassium salt .

Industrial Production Methods

While specific industrial production methods for [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

化学反応の分析

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

生物活性

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of triazoloquinoxalines, which are recognized for their potential antiviral , antimicrobial , and anticancer properties. The thione group in this compound enhances its biological activity, making it a promising candidate for further research and development.

The primary target of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The compound inhibits the VEGFR-2 signaling pathway, which is crucial for angiogenesis—the process through which new blood vessels form from existing ones. By blocking this pathway, the compound suppresses tumor growth effectively.

Pharmacological Properties

The compound exhibits cytotoxic effects at specific concentrations. Research indicates that it demonstrates cytotoxicity at concentrations around 160 μg/ml . Its molecular mechanism involves DNA intercalation, which can disrupt cellular processes and lead to apoptosis in cancer cells.

In Vitro Studies

Recent studies have evaluated the anti-proliferative activities of various derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against human tumor cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The findings suggest that certain derivatives exhibit significant anti-cancer properties:

Compound DerivativeCell LineIC50 Value (μg/ml)
12dHepG215.2
12aHCT-11620.5
10cMCF-718.0

These results indicate varying degrees of effectiveness against different cancer types, highlighting the potential for developing targeted therapies based on these compounds.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the synthesis of new derivatives of [1,2,4]triazolo[4,3-a]quinoxaline demonstrated that modifications in side chains significantly influenced their antitumor activity. Compounds with disubstituents at specific positions exhibited higher DNA binding affinities and improved cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Antiviral Properties : Another investigation revealed that certain derivatives showed promising antiviral activity against specific viral strains. The structure-activity relationship (SAR) analysis indicated that modifications to the thione group enhanced antiviral efficacy .
  • Antimicrobial Effects : The antimicrobial activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives was assessed against various bacterial strains. Results indicated that some compounds displayed significant inhibition zones in agar diffusion tests, suggesting potential applications in treating bacterial infections .

特性

IUPAC Name

5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBJQHSEHCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。